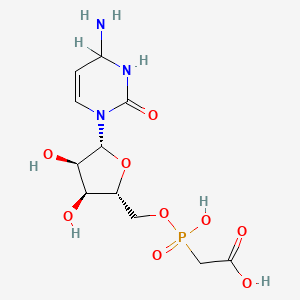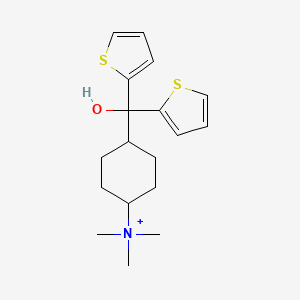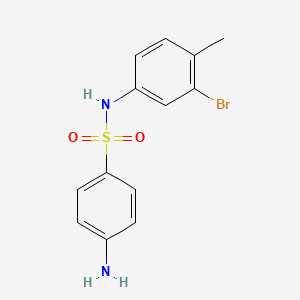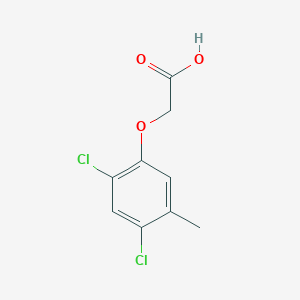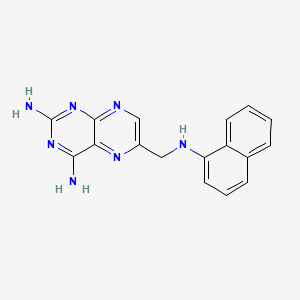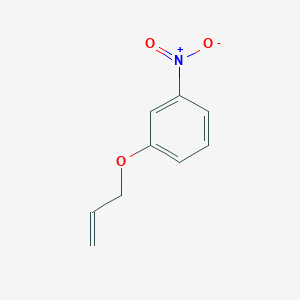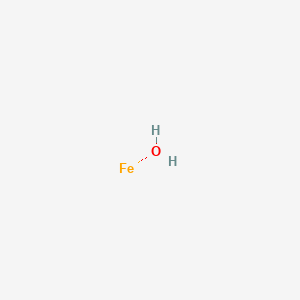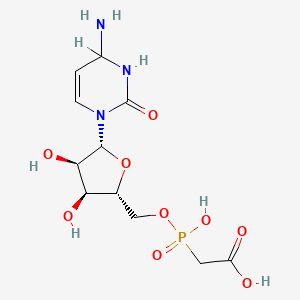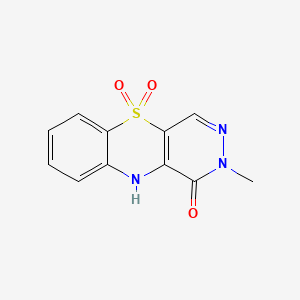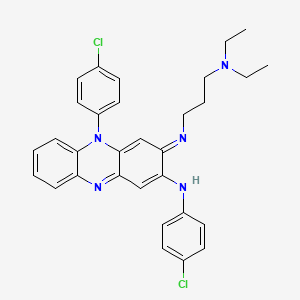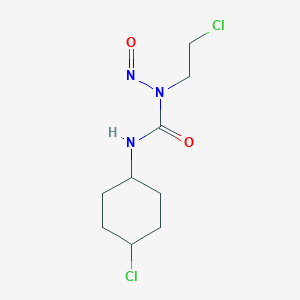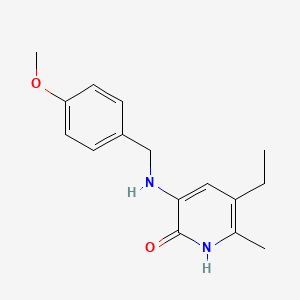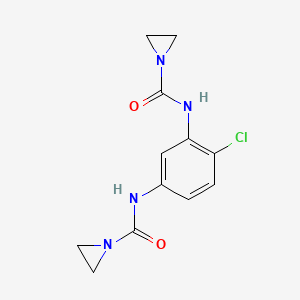
1-Aziridinecarboxamide, N,N'-(4-chloro-1,3-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- is an organic compound characterized by the presence of aziridine and carboxamide functional groups attached to a 4-chloro-1,3-phenylene backbone
Méthodes De Préparation
The synthesis of 1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- typically involves the reaction of 4-chloro-1,3-phenylenediamine with aziridine-1-carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with tumor cell growth and proliferation.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- can be compared with other similar compounds, such as:
N,N’- (methylenedi-p-phenylene)bis (aziridine-1-carboxamide): This compound has a similar structure but lacks the chloro substituent, which can affect its reactivity and biological activity.
N,N’- (4-methyl-m-phenylene)-bis (aziridinecarboxamide): This compound has a methyl group instead of a chloro group, leading to differences in its chemical and biological properties.
Propriétés
Numéro CAS |
64398-87-4 |
|---|---|
Formule moléculaire |
C12H13ClN4O2 |
Poids moléculaire |
280.71 g/mol |
Nom IUPAC |
N-[3-(aziridine-1-carbonylamino)-4-chlorophenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C12H13ClN4O2/c13-9-2-1-8(14-11(18)16-3-4-16)7-10(9)15-12(19)17-5-6-17/h1-2,7H,3-6H2,(H,14,18)(H,15,19) |
Clé InChI |
VMCQLYMQAVANFA-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


